Celecoxib is classified as a selective COX-2 inhibitor. It belongs to the class of drugs known as sulfonamides and is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. The drug was developed to provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes .
The synthesis of celecoxib has been achieved through various methods, with continuous flow synthesis being one of the most notable recent advancements. A typical synthesis involves several key steps:
This continuous flow method allows for high purity and yield (approximately 50%) within a short time frame (around one hour) without the need for extensive purification steps . Other methods reported include batch syntheses that utilize various solvents and reaction conditions to achieve the desired product .
Celecoxib has a complex molecular structure characterized by a pyrazole ring linked to a sulfonamide group. Its molecular formula is C17H14F3N3O2S, and it has a molecular weight of 381.37 g/mol. Key structural features include:
The three-dimensional conformation of celecoxib facilitates its selective binding to COX-2 over COX-1, which is crucial for its therapeutic efficacy .
Celecoxib participates in various chemical reactions primarily during its synthesis and metabolic processes:
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is induced during inflammatory responses. By blocking COX-2 activity:
The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects typically associated with non-selective NSAIDs .
Celecoxib exhibits several notable physical and chemical properties:
The compound has high protein binding (approximately 97%), primarily to albumin, which influences its pharmacokinetics .
Celecoxib is primarily used in clinical settings for:
Research continues into celecoxib's derivatives for enhanced efficacy and reduced side effects, particularly in cancer therapy where inflammation plays a significant role .
Celecoxib achieves selective cyclooxygenase-2 (COX-2) inhibition through distinct interactions within the enzyme’s active site. COX-2 possesses a larger, more flexible hydrophobic channel (volume: ~390 ų) compared to COX-1 (~315 ų), due to a Val523→Ile substitution in COX-1. This substitution sterically hinders access for bulky inhibitors. In COX-2, Val523 creates a "side pocket" allowing the sulfonamide group of celecoxib to form hydrogen bonds with Arg513 and His90, while its trifluoromethyl group engages in hydrophobic interactions with Leu384 and Tyr385. Conversely, COX-1 contains Ile523 and His513, which sterically and electrostatically repel celecoxib’s sulfonamide moiety, reducing binding affinity >100-fold [1] [2] [7].
Table 1: Key Structural Determinants of COX Isozyme Selectivity
Residue Position | COX-1 | COX-2 | Role in Celecoxib Binding |
---|---|---|---|
523 | Isoleucine | Valine | Creates larger hydrophobic pocket in COX-2 |
513 | Histidine | Arginine | Forms H-bond with sulfonamide in COX-2 |
434 | Isoleucine | Valine | Enhances side pocket accessibility |
90 | - | Histidine | Stabilizes sulfonamide interaction |
Celecoxib functions as a time-dependent, competitive inhibitor of COX-2, directly competing with arachidonic acid (AA) for the cyclooxygenase active site. Kinetic analyses show celecoxib increases the Michaelis constant (Kₘ) of AA without affecting maximal reaction velocity (Vₘₐₓ), confirming classical competitive inhibition. At saturating concentrations, celecoxib achieves >90% inhibition of COX-2-derived prostaglandin E₂ (PGE₂) with an IC₅₀ of ~0.04 μM, whereas COX-1 inhibition requires >50 μM concentrations. Crucially, COX-2 inhibition is reversible upon drug removal, distinguishing it from irreversible inhibitors like aspirin [5] [8]. Noncompetitive inhibition is observed only in off-target interactions (e.g., carbonic anhydrase) [5].
Celecoxib directly binds cadherin-11 (CDH11), a calcium-dependent adhesion molecule overexpressed in metastatic tumors. This interaction disrupts CDH11-mediated homophilic dimerization, attenuating downstream pro-survival signals. In fibroblast-like synoviocytes, celecoxib (10–20 μM) reduces CDH11-dependent cell adhesion by >60%, independent of COX-2 expression. This suggests a role in modulating tumor-stromal interactions, potentially inhibiting metastasis in CDH11-expressing carcinomas. Structural modeling indicates celecoxib docks into the CDH11 extracellular domain near the Trp2 residue, competing with adhesive interfaces [5] [6].
Celecoxib suppresses tumor growth by directly inhibiting 3-phosphoinositide-dependent kinase-1 (PDK-1), a master regulator of the AKT survival pathway. Celecoxib binds PDK-1’s ATP pocket with moderate affinity (IC₅₀ = 48 μM), reducing phosphorylation of AKT at Thr308. This deactivates AKT, leading to mitochondrial apoptosis via:
Derivatives like OSU-03012 (a celecoxib analog lacking COX-2 affinity) exhibit enhanced PDK-1 inhibition (IC₅₀ = 5 μM) and induce apoptosis at 3–5 μM in prostate cancer cells. Overexpression of constitutively active AKT rescues only ~40% of apoptosis, confirming PDK-1 as a primary target [1] [9].
Table 2: Celecoxib Derivatives Targeting PDK-1
Compound | PDK-1 IC₅₀ (μM) | Apoptosis EC₅₀ (μM) | COX-2 Activity |
---|---|---|---|
Celecoxib | 48 | >30 | Active (IC₅₀ = 0.04 μM) |
OSU-03012 | 5 | 3.1 | Inactive |
OSU-03013 | 4.8 | 2.9 | Inactive |
2,5-Dimethyl-celecoxib (DMC) | >100 | 35–45 | Inactive |
Celecoxib inhibits several carbonic anhydrase (CA) isoforms, particularly CA-II (Kᵢ = 21 nM), via a noncompetitive mechanism distinct from COX-2 inhibition. Its sulfonamide group coordinates the catalytic zinc ion in CA-II’s active site, while the trifluoromethylphenyl moiety forms hydrophobic contacts with Val121 and Phe131. This dual interaction disrupts CA-II’s proton shuttle function, potentially contributing to renal tubular acidosis and altered calcium homeostasis. In contrast, CG100649 (polmacoxib), a dual COX-2/CA-II inhibitor, exhibits enhanced CA-II affinity (Kᵢ = 12 nM) due to additional Π-stacking between its naphthalene ring and His94 of CA-II [5] [10].
Table 3: Carbonic Anhydrase Isoform Inhibition Profiles
Isoform | Celecoxib Kᵢ (nM) | CG100649 Kᵢ (nM) | Primary Functional Consequence |
---|---|---|---|
CA-I | 1960 | 850 | Limited physiological impact |
CA-II | 21 | 12 | Reduced bicarbonate reabsorption |
CA-IX | 325 | 48 | Modulated tumor acidification |
CA-XII | 540 | 110 | Uncertain significance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7